2-Methoxy-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,5-thiadiazole ring, a pyrrolidine ring, and a pyridine ring. The thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Chemical Reactions Analysis
Thiadiazole derivatives have shown a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . Their bioactive properties are generally connected with the fact that the thiadiazole ring can disrupt processes related to DNA replication .Scientific Research Applications
Electrochromic Materials
A notable application of thiadiazolo[3,4-c]pyridine derivatives, which are structurally related to the compound , is in the development of electrochromic materials. These materials exhibit a change in color when an electric voltage is applied, making them useful for applications such as smart windows, displays, and low-energy-consuming screens. For example, the insertion of chalcogenodiazolo[3,4-c]pyridine into donor–acceptor–donor (D–A–D) systems has enabled the formation of polymers that show promising electrochromic properties, including fast response times and high color contrast, particularly in the near-infrared region (Ming et al., 2015).
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, derivatives of thiadiazolo[3,4-c]pyridine have been employed in the synthesis of various heterocyclic compounds that possess interesting chemical and biological properties. For instance, compounds incorporating thiadiazole moieties have been explored for their potential as antiulcer agents, demonstrating the versatility of thiadiazolo[3,4-c]pyridine derivatives in medicinal chemistry and drug development (Starrett et al., 1989).
Biological Activities
Research has also been conducted on the synthesis of novel compounds based on thiadiazolo[3,4-c]pyridine scaffolds to evaluate their biological activities. These studies have led to the discovery of molecules with potential antimicrobial, antitubercular, and anticancer activities. For example, the synthesis and evaluation of various thiadiazole derivatives have uncovered compounds with promising in vitro antimicrobial and antitubercular efficacy, highlighting the potential of these chemical frameworks in the development of new therapeutic agents (Hirpara et al., 2003).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-19-12-10(3-2-5-14-12)13(18)17-6-4-9(8-17)20-11-7-15-21-16-11/h2-3,5,7,9H,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYOZCAJDPXMOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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